
Aacocf3
描述
花生四烯酰三氟甲烷,也称为花生四烯酰三氟甲基酮,是一种花生四烯酸的合成类似物。该化合物以花生四烯酸中的羧基被三氟甲基酮基取代为特征。 它主要以其作为细胞溶质磷脂酶 A2 (cPLA2) 的强效和选择性抑制剂而闻名,cPLA2 是一种参与从膜磷脂中释放花生四烯酸的酶 .
准备方法
合成路线和反应条件: 一种常见的方法是在特定条件下用三氟甲基酮试剂与花生四烯酸反应以获得所需产物 .
工业生产方法: 虽然详细的工业生产方法没有被广泛记录,但合成通常遵循与实验室规模合成相同的原理,并针对更大规模的生产进行优化。 这可能涉及使用更高效的催化剂、优化的反应条件和纯化技术,以确保高产率和纯度 .
化学反应分析
反应类型: 花生四烯酰三氟甲烷经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,导致形成氧化衍生物。
还原: 还原反应可以将三氟甲基酮基转化为其他官能团。
常见试剂和条件:
氧化: 可以使用常见的氧化剂,如高锰酸钾或三氧化铬。
还原: 通常使用还原剂,如氢化铝锂或硼氢化钠。
主要产物: 从这些反应中形成的主要产物取决于使用的具体试剂和条件。 例如,氧化可能产生氧化酮,而还原可以产生醇或其他还原形式 .
科学研究应用
Inflammation Studies
AACOCF3 has been utilized extensively in research on inflammation. For instance, studies have shown that treatment with this compound significantly diminishes inflammatory responses in human astrocytes when exposed to ethanol and HIV-1. The compound effectively blocked the phosphorylation of cPLA2, leading to reduced levels of intracellular arachidonic acid and subsequent inflammatory mediators such as IL-1β and TNF-α .
Endocrine Function
Research indicates that this compound can enhance steroid hormone secretion from adrenal cells. In experiments with rat and human adrenocortical cells, this compound increased the secretion of aldosterone and cortisol in a concentration-dependent manner. The maximal effective concentration was found to be , resulting in a 2.5- to 3-fold increase in steroid output . This suggests potential applications in studying adrenal gland function and disorders related to steroidogenesis.
Cancer Research
This compound has implications in cancer research as well, particularly concerning its effects on cell proliferation and apoptosis. Inhibiting cPLA2 activity can alter the production of eicosanoids that promote tumor growth and metastasis. Studies have indicated that this compound can reduce the proliferation of certain cancer cell lines by modulating these pathways .
Data Tables
The following table summarizes key findings from various studies involving this compound:
Case Study 1: Inhibition of Inflammatory Responses
In a study examining the effects of this compound on astrocytes, researchers found that treatment with the compound significantly reduced levels of pro-inflammatory cytokines when cells were co-treated with ethanol and HIV-1. This highlights this compound's potential utility in understanding neuroinflammatory processes associated with viral infections .
Case Study 2: Regulation of Steroidogenesis
Another investigation focused on the role of this compound in regulating steroid hormone production in adrenal cells. The results demonstrated that this compound not only stimulated hormone secretion but also provided insights into the early steps of steroid synthesis, indicating its importance in endocrine research .
作用机制
花生四烯酰三氟甲烷的主要作用机制涉及抑制细胞溶质磷脂酶 A2 (cPLA2)。通过抑制这种酶,该化合物阻止花生四烯酸从膜磷脂中释放,从而减少促炎性二十碳烷酸的产生。 这种抑制是通过三氟甲基酮基与 cPLA2 活性位点的结合来实现的,阻断了其酶活性 .
类似化合物:
花生四烯酸: 花生四烯酰三氟甲烷的天然前体,参与各种细胞过程。
三氟甲基酮衍生物: 其他具有类似三氟甲基酮基的化合物,它们抑制不同的酶。
磷脂酶 A2 抑制剂: 一类抑制磷脂酶 A2 酶的化合物,包括合成抑制剂和天然抑制剂
独特性: 花生四烯酰三氟甲烷因其对 85 kDa 细胞溶质磷脂酶 A2 (cPLA2) 的特异性抑制作用而独一无二。这种选择性使其成为研究与 cPLA2 相关的途径和疾病的宝贵工具。 它能够穿透细胞并选择性地抑制 cPLA2,这使其区别于其他可能具有更广泛或不太特异性作用的抑制剂 .
相似化合物的比较
Arachidonic Acid: The natural precursor to arachidonyltrifluoromethane, involved in various cellular processes.
Trifluoromethyl Ketone Derivatives: Other compounds with similar trifluoromethyl ketone groups that inhibit different enzymes.
Phospholipase A2 Inhibitors: A class of compounds that inhibit phospholipase A2 enzymes, including both synthetic and natural inhibitors
Uniqueness: Arachidonyltrifluoromethane is unique due to its specific inhibition of the 85 kDa cytosolic phospholipase A2 (cPLA2). This selectivity makes it a valuable tool in research focused on cPLA2-related pathways and diseases. Its ability to permeate cells and selectively inhibit cPLA2 distinguishes it from other inhibitors that may have broader or less specific effects .
生物活性
AACOCF3, or arachidonyl trifluoromethyl ketone, is a potent and selective inhibitor of cytosolic phospholipase A2 (cPLA2), an enzyme critical in the release of arachidonic acid (AA) and the subsequent synthesis of eicosanoids. This compound has garnered attention for its potential therapeutic applications, particularly in cardiovascular diseases (CVD) and neuroinflammatory conditions.
This compound functions as a slow-binding inhibitor of cPLA2, demonstrating high selectivity and potency. Its mechanism involves the modification of the enzyme's active site, preventing the hydrolysis of phospholipids and thus reducing AA release. This action is significant because AA is a precursor for various inflammatory mediators, including prostaglandins and leukotrienes.
Inhibition of Vascular Calcification
Research has shown that this compound effectively inhibits vascular calcification in vivo. In a study involving cholecalciferol-overload mouse models, this compound treatment led to a significant reduction in osteogenic/chondrogenic transdifferentiation markers such as Msx2, Cbfa1, and Alpl in human aortic smooth muscle cells (HAoSMCs). The compound also reduced calcium deposition significantly when HAoSMCs were exposed to high-phosphate conditions, indicating its potential to mitigate vascular calcification associated with CVD .
Case Studies and Experimental Findings
- Vascular Injury Protection : In vitro studies demonstrated that this compound inhibited phosphate-induced calcification in HAoSMCs by suppressing the expression of osteogenic markers. This was paralleled by reduced arachidonic acid release, suggesting that cPLA2 inhibition is directly related to the protective effects observed against vascular injury .
- Neuroinflammation : this compound has been evaluated for its effects on neuroinflammation. In models of neurodegenerative diseases, it was found to reduce reactive oxygen species (ROS) and nitric oxide (NO) production in stimulated microglial cells. This suggests that this compound may have therapeutic potential in treating conditions characterized by neuroinflammation .
Comparative Data on Biological Activity
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Research Implications
The findings surrounding this compound suggest that it may serve as a novel therapeutic agent for managing conditions linked to cPLA2 activity. Its ability to inhibit vascular calcification could make it valuable in treating CVD, while its effects on neuroinflammation open avenues for research into neurodegenerative diseases.
属性
IUPAC Name |
(6Z,9Z,12Z,15Z)-1,1,1-trifluorohenicosa-6,9,12,15-tetraen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(25)21(22,23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3/b7-6-,10-9-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWROONZUDKYKG-DOFZRALJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017144 | |
Record name | (6Z,9Z,12Z,15Z)-1,1,1-Trifluoro-6,9,12,15-heneicosatetraen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149301-79-1 | |
Record name | (6Z,9Z,12Z,15Z)-1,1,1-Trifluoro-6,9,12,15-heneicosatetraen-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149301-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arachidonyltrifluoromethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149301791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arachidonyltrifluoromethane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17022 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (6Z,9Z,12Z,15Z)-1,1,1-Trifluoro-6,9,12,15-heneicosatetraen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ARACHIDONYLTRIFLUOROMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00XIW1CR0F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Arachidonyl Trifluoromethyl Ketone (AACOCF3) acts as a slow- and tight-binding inhibitor of cytosolic phospholipase A2 (cPLA2) [, ]. It binds directly to the enzyme [], forming a charged hemiketal in the active site [], and prevents the enzyme from cleaving phospholipids, particularly those containing arachidonic acid (AA) [, ]. This inhibition reduces the release of AA and subsequently the production of downstream inflammatory mediators like prostaglandins and leukotrienes [, , , , , , , ]. Inhibiting cPLA2 activity with this compound has shown several downstream effects in various cell types and disease models:
- Reduced inflammation: this compound attenuates inflammation and tissue injury in models of spinal cord injury [, ], lung injury [, ], and ischemia-reperfusion injury [].
- Suppressed tumor growth: this compound can suppress tumor growth by inhibiting angiogenesis [] and by directly affecting tumor cell survival [, , ].
- Modulation of cell signaling: this compound can influence cell signaling pathways, including the ERK1/2 pathway [, ], p38 MAPK pathway [], and NF-κB pathway [, ].
- Altered ion channel activity: In certain cell types, this compound can modulate ion channel activity, such as L-type Ca2+ channels [] and K+ channels [, , ].
A:
- Spectroscopic Data: While the provided papers do not detail complete spectroscopic data for this compound, [] describes using 19F and 13C NMR experiments to study its interaction with cPLA2. They observed a 13C NMR chemical shift value of 101.0 ppm for the carbonyl carbon of the enzyme-bound inhibitor, suggesting it exists as a charged hemiketal.
ANone: The provided research focuses primarily on the biological activity and mechanism of action of this compound. Information regarding its material compatibility and stability under various conditions (temperature, pH, solvents, etc.) is not discussed.
- Elucidating cPLA2 function: this compound helps researchers understand the roles of cPLA2 in various cellular processes, such as inflammation, signal transduction, and cell death [, , , , , , , , ].
- Developing therapeutic strategies: By inhibiting cPLA2, this compound shows potential as a starting point for developing drugs targeting inflammation, cancer, and other diseases [, , , , , , , ].
ANone: The provided research papers do not delve into the computational chemistry or modeling of this compound. There is no mention of specific simulations, calculations, or QSAR models developed for this compound.
ANone: While dedicated SAR studies are not presented, several papers offer insights into the structural features important for this compound's activity:
- Trifluoromethyl ketone group: This moiety is essential for potent inhibition of cPLA2, likely through the formation of a stable hemiketal with the enzyme's active site serine [, ].
- Arachidonyl chain: The presence of the arachidonyl chain significantly enhances this compound's inhibitory potency compared to shorter-chain analogues, highlighting the importance of structural mimicry to the natural arachidonic acid substrate [, ].
- COOH group modifications: Replacing the COOH group with other functionalities (COCH3, CH(OH)CF3, CHO, or CONH2) abolishes or significantly reduces cPLA2 inhibition, indicating its critical role in binding [].
ANone: The provided papers primarily focus on this compound's biological activity and do not offer detailed information about its stability under various conditions (temperature, pH, light exposure, etc.) or strategies for formulation to improve stability, solubility, or bioavailability.
ANone: The available research papers primarily focus on this compound's mechanism of action, downstream effects, and potential as a tool for studying cPLA2. They do not cover aspects related to SHE regulations, detailed PK/PD analysis, toxicity profiles, drug delivery strategies, or other applied aspects of drug development.
ANone: While the papers do not provide a complete historical overview, they highlight some key milestones in this compound research:
- Early 1990s: this compound emerges as a potent and relatively selective inhibitor of cPLA2 [, ], enabling researchers to investigate the role of this enzyme in various cellular processes.
- Mid-1990s to early 2000s: Research using this compound unravels the involvement of cPLA2 in inflammation, cell signaling, and cell death in various cell types and disease models [, , , , , , , , , , , , , ].
- Recent years: Studies continue to explore the therapeutic potential of targeting cPLA2 with this compound and related compounds, particularly in the context of cancer and inflammatory diseases [, , , , , , , ].
ANone: Yes, this compound research exemplifies cross-disciplinary collaboration:
- Biochemistry and Enzymology: Understanding this compound's interaction with cPLA2 [, ] and the enzyme's role in AA metabolism [, , ] are fundamental to its use.
- Cell Biology and Immunology: this compound research has significantly advanced our understanding of cPLA2 in inflammation [, , , , , , , ], signal transduction [, , , , ], and cell death [, ].
- Pharmacology and Drug Development: The use of this compound as a pharmacological tool has fueled the exploration of cPLA2 as a therapeutic target for cancer [, , , ], inflammatory diseases [, , , , ], and other conditions [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。